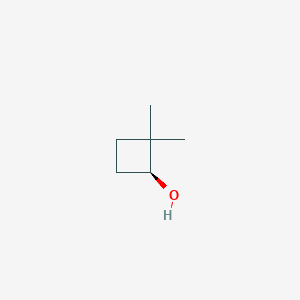

(1S)-2,2-dimethylcyclobutan-1-ol

説明

(1S)-2,2-Dimethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a four-membered cyclobutane ring with two methyl groups at the C2 position and a hydroxyl group at the C1 position in the S-configuration. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability compared to larger cycloalkanes. The stereochemistry at C1 (S-configuration) renders it enantiomerically distinct, making it relevant in asymmetric synthesis and pharmaceutical applications where chirality dictates biological activity .

特性

IUPAC Name |

(1S)-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDLTIWJSWMHC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Group Analysis

The following compounds are structurally related to (1S)-2,2-dimethylcyclobutan-1-ol, differing in substituents, ring size, or stereochemistry:

Key Differences and Implications

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

- Structure : The benzyloxy group at C3 adds steric bulk and aromaticity, increasing molecular weight (206.28 vs. 100.16) and hydrophobicity.

- Reactivity : The ether group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. This makes it useful as a protective group in organic synthesis .

- Applications : Primarily employed in multistep syntheses where temporary protection of hydroxyl groups is required.

(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol Hydrochloride

- Structure: The aminomethyl group introduces a basic nitrogen, while the hydrochloride salt enhances water solubility.

- Reactivity : The amine group participates in nucleophilic reactions (e.g., acylation), unlike the hydroxyl group in the target compound.

- Applications: Potential use in drug formulations due to improved bioavailability and ionic character .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure : A five-membered cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.

- Functionality: The extended aminobutyl chain enables diverse interactions (e.g., hydrogen bonding, van der Waals forces), broadening utility in material science and agrochemicals .

Stereochemical and Reactivity Considerations

- Stereochemistry : The (1S) configuration of the target compound contrasts with analogs like (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol . Such enantiomeric differences critically impact pharmacological activity and synthetic pathways.

- Acidity : The hydroxyl group in (1S)-2,2-dimethylcyclobutan-1-ol is more acidic than the benzyloxy ether in its analog due to reduced electron-donating effects.

- Ring Strain : The cyclobutane ring’s high angle strain increases reactivity in ring-opening reactions compared to cyclopentane derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。